molecular formula C8H8N2O3 B11909975 5-(Methylamino)-2-nitrobenzaldehyde CAS No. 1289163-05-8

5-(Methylamino)-2-nitrobenzaldehyde

Cat. No.: B11909975
CAS No.: 1289163-05-8
M. Wt: 180.16 g/mol
InChI Key: QJCLGAHNMIHGBI-UHFFFAOYSA-N
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Description

5-(Methylamino)-2-nitrobenzaldehyde is a nitroaromatic aldehyde derivative featuring a methylamino (-NHCH₃) substituent at the 5-position and a nitro (-NO₂) group at the 2-position of the benzaldehyde core. The electron-withdrawing nitro group and electron-donating methylamino group create a push-pull electronic structure, influencing its reactivity, solubility, and intermolecular interactions .

Properties

CAS No.

1289163-05-8

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

5-(methylamino)-2-nitrobenzaldehyde

InChI

InChI=1S/C8H8N2O3/c1-9-7-2-3-8(10(12)13)6(4-7)5-11/h2-5,9H,1H3

InChI Key

QJCLGAHNMIHGBI-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)[N+](=O)[O-])C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylamino)-2-nitrobenzaldehyde typically involves the nitration of 5-(Methylamino)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of 5-(Methylamino)-2-nitrobenzaldehyde can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Methylamino)-2-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or iron powder in acidic conditions are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 5-(Methylamino)-2-nitrobenzoic acid.

    Reduction: 5-(Methylamino)-2-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Methylamino)-2-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving nitro and aldehyde groups.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Methylamino)-2-nitrobenzaldehyde involves its ability to participate in redox reactions and form covalent bonds with other molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, while the aldehyde group can form Schiff bases with amines.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(Methylamino)-2-nitrobenzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, biological activity, and synthesis routes:

Compound Substituents Molecular Weight (g/mol) Key Properties/Activities Synthesis Highlights
5-(Methylamino)-2-nitrobenzaldehyde -NO₂ (2), -NHCH₃ (5) 196.17 (calculated) Expected high polarity due to -NHCH₃ and -NO₂; potential for Schiff base formation Likely involves nitration followed by methylamination; no direct synthesis data available
2-Methyl-5-nitrobenzaldehyde -NO₂ (5), -CH₃ (2) 179.15 Moderate solubility in polar solvents; used in dye synthesis Prepared via nitration of 2-methylbenzaldehyde
5-Benzyl-2-hydroxy-3-nitrobenzaldehyde -NO₂ (3), -OH (2), -CH₂C₆H₅ (5) 285.26 95% purity; potential photolability due to -OH and -NO₂ groups Synthetic route unclarified; likely involves benzylation and nitration
2-((4-Methoxybenzyl)amino)-5-nitrobenzaldehyde -NO₂ (5), -NHCH₂C₆H₄OCH₃ (2) 286.28 Commercial availability (CAS: 1820650-73-4); used in pharmaceutical intermediates Synthesis involves condensation of 4-methoxybenzylamine with 5-nitrobenzaldehyde

Key Findings:

  • Electronic Effects: The methylamino group in 5-(Methylamino)-2-nitrobenzaldehyde enhances nucleophilicity at the aldehyde group compared to non-amino analogs (e.g., 2-Methyl-5-nitrobenzaldehyde), facilitating Schiff base formation .
  • Biological Activity : While direct data is unavailable, structurally similar Schiff bases (e.g., 2-nitrobenzaldehyde derivatives) exhibit antimicrobial activity against Gram-negative and Gram-positive bacteria, with inhibition zones varying by substituent .
  • Synthetic Challenges: Introducing both nitro and amino groups on the benzene ring requires careful control of reaction conditions to avoid over-nitration or oxidation of the amino group .

Research Implications and Limitations

  • Antimicrobial Potential: Analogous nitrobenzaldehyde Schiff bases show significant activity against Acinetobacter calcoaceticus (MIC: 12.5–25 µg/mL) , suggesting 5-(Methylamino)-2-nitrobenzaldehyde derivatives could be explored for similar applications.
  • Stability Concerns : The nitro group may render the compound sensitive to light or heat, as seen in 5-Benzyl-2-hydroxy-3-nitrobenzaldehyde .
  • Data Gaps: No direct studies on the target compound’s synthesis, crystallography, or bioactivity were found in the provided evidence. Research should prioritize experimental validation of its properties.

Biological Activity

5-(Methylamino)-2-nitrobenzaldehyde is an organic compound notable for its potential biological activities, particularly due to its unique structural features, including a nitro group and a methylamino substituent. This article explores the compound's biological activity, synthesis methods, and therapeutic potential based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H10N2O3
  • Molecular Weight : 180.16 g/mol
  • Functional Groups : Nitro group (-NO2), aldehyde group (-CHO), and methylamino group (-NH(CH3)-)

The presence of these functional groups allows for diverse reactivity patterns, making 5-(Methylamino)-2-nitrobenzaldehyde a valuable compound in medicinal chemistry and organic synthesis.

Synthesis Methods

The synthesis of 5-(Methylamino)-2-nitrobenzaldehyde can be achieved through various methods:

  • Amination of 2-Nitrobenzaldehyde :
    • Reaction with methylamine under controlled conditions.
    • Yields depend on reaction parameters such as temperature and solvent choice.
  • Alternative Synthetic Routes :
    • Utilization of different nitro compounds as starting materials.
    • Employing catalytic methods to enhance yield and purity.

Antimicrobial Properties

Nitro-containing compounds, including 5-(Methylamino)-2-nitrobenzaldehyde, have demonstrated significant antimicrobial activity. Research indicates that nitro groups can be reduced to generate reactive intermediates that bind to DNA, leading to cell death. This mechanism is crucial for the development of new antimicrobial agents targeting resistant strains of bacteria.

Table 1: Antimicrobial Activity of Nitro Compounds

CompoundActivity TypeMechanism of ActionReference
MetronidazoleAntibacterialDNA binding via reduced nitro intermediates
5-(Methylamino)-2-nitrobenzaldehydeAntimicrobialPotentially similar mechanism as metronidazole
3,4-Dihydroxy-5-nitrobenzaldehydeXanthine oxidase inhibitorInhibition of uric acid production

Xanthine Oxidase Inhibition

Recent studies suggest that derivatives similar to 5-(Methylamino)-2-nitrobenzaldehyde may inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. This inhibition is significant for treating hyperuricemia and gout. For instance, related compounds have shown IC50 values indicating potent inhibition of XO activity, which could be a therapeutic target for managing elevated uric acid levels.

Case Studies

  • In Vivo Studies on Hyperuricemia :
    • A study involving mice demonstrated that compounds with similar structures effectively reduced serum uric acid levels without significant side effects compared to traditional treatments like allopurinol, which had high toxicity rates in some cases .
  • Toxicological Assessments :
    • Acute toxicity assessments in animal models revealed that high doses (e.g., 500 mg/kg) of related compounds did not exhibit adverse effects, suggesting a favorable safety profile for further development .

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